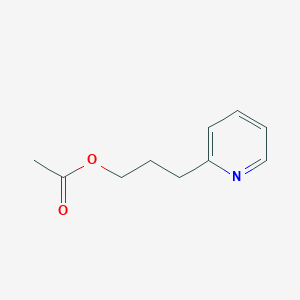

3-(2-Pyridyl)propyl acetate

Description

3-(2-Pyridyl)propyl acetate is an organic compound featuring a pyridine ring substituted at the 2-position with a propyl acetate chain.

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

3-pyridin-2-ylpropyl acetate |

InChI |

InChI=1S/C10H13NO2/c1-9(12)13-8-4-6-10-5-2-3-7-11-10/h2-3,5,7H,4,6,8H2,1H3 |

InChI Key |

WJNAEONVLSWDTG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCCCC1=CC=CC=N1 |

Origin of Product |

United States |

Comparison with Similar Compounds

3-(Methylthio)propyl Acetate

3-(3-Piperidyl)propyl Acetate Acetate

- Structure : Features a piperidine ring (saturated six-membered amine) instead of pyridine.

- Applications : Likely explored for pharmaceutical applications due to the piperidine group’s prevalence in bioactive molecules.

- Research Gap: Limited data on synthesis or biological activity in the provided evidence .

Thiopropazate

- Structure: A phenothiazine derivative with a propyl acetate chain linked to a piperazine ethanol group.

- Key Feature: The phenothiazine core enables dopamine receptor antagonism, while the acetate enhances metabolic stability .

Functional Group Variations

3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl Acetate

- Structure : Incorporates a boronate ester group for Suzuki-Miyaura cross-coupling reactions.

- Applications : Used in synthetic chemistry to construct biaryl structures, critical in drug discovery and materials science .

- Advantage : The acetate group improves solubility in organic solvents, facilitating reaction handling .

3-(Trimethoxysilyl)propyl Acetate

- Structure : Contains a trimethoxysilyl group for surface functionalization.

- Applications : Employed as a silane coupling agent in coatings, adhesives, and composites to enhance material interfaces .

- Research Highlight : The acetate group acts as a protecting group, enabling controlled hydrolysis of the silane moiety .

Natural Product Derivatives

3-[2-(4-Hydroxy-3-Methoxyphenyl)-3-(Hydroxymethyl)-7-Methoxy-2,3-Dihydro-1-Benzofuran-5-yl]propyl Acetate

- Structure : A lignan-derived compound isolated from Euphorbia thymifolia (千根草).

- Applications : Investigated for cytotoxic activity against cancer cell lines (e.g., Huh7.5 and A549) .

- Research Findings: Exhibited moderate antiproliferative effects at 40 μM concentration .

Data Table: Comparative Analysis of Key Compounds

Q & A

Q. What are the recommended synthetic routes for preparing 3-(2-pyridyl)propyl acetate, and how can reaction efficiency be optimized?

A common approach involves esterification of 3-(2-pyridyl)propanol with acetic acid derivatives (e.g., acetyl chloride) under catalytic conditions. For example, heating with triethylamine (TEA) as a base can improve reaction efficiency by neutralizing HCl byproducts . Column chromatography with mixed solvents (e.g., cyclohexane/ethyl acetate) is often used for purification . Optimization may include monitoring reaction progress via thin-layer chromatography (TLC) and adjusting molar ratios to minimize side products.

Q. How can researchers characterize the purity and structural integrity of 3-(2-pyridyl)propyl acetate?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR can confirm ester linkage formation (e.g., acetate proton at δ ~2.0 ppm, pyridyl protons at δ 7.0–8.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Use >98% purity thresholds with reverse-phase columns to detect impurities .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or GC-MS can verify molecular weight (C10H13NO2; theoretical MW: 179.22 g/mol) .

Q. What safety protocols are critical when handling pyridine-containing compounds like 3-(2-pyridyl)propyl acetate?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors, as pyridine derivatives may cause respiratory irritation .

- First Aid : In case of eye exposure, rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for 3-(2-pyridyl)propyl acetate derivatives?

- Comparative Analysis : Cross-reference NMR shifts with structurally analogous compounds, such as 3-[(2E)-2-(2-oxopropylidene)pyrrolidinyl]propyl acetate (δ 1.8–2.1 ppm for acetate groups) .

- Computational Modeling : Use density functional theory (DFT) to predict chemical shifts and compare with experimental data .

- Crystallography : If crystalline derivatives are obtained, employ single-crystal X-ray diffraction (e.g., SHELX programs) for unambiguous structural confirmation .

Q. What experimental strategies can assess the stability of 3-(2-pyridyl)propyl acetate under varying pH and temperature conditions?

- Accelerated Degradation Studies : Incubate the compound in buffers (pH 2–12) at 25–60°C and monitor degradation via HPLC .

- Kinetic Analysis : Calculate half-life (t1/2) using first-order kinetics and identify degradation products via LC-MS .

- Thermogravimetric Analysis (TGA) : Determine thermal stability by measuring weight loss under controlled heating .

Q. How can computational methods predict the reactivity of 3-(2-pyridyl)propyl acetate in catalytic systems?

- Molecular Dynamics (MD) Simulations : Model interactions with catalysts (e.g., transition metals) to predict regioselectivity in reactions .

- Docking Studies : Explore binding affinities with enzymes or receptors using software like AutoDock .

- Electron Density Maps : Analyze charge distribution to identify nucleophilic/electrophilic sites .

Q. What methodologies enable comparative studies between 3-(2-pyridyl)propyl acetate and its structural analogs?

- Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., varying alkyl chain lengths or substituents) and compare bioactivity or physicochemical properties .

- Chromatographic Profiling : Use GC or HPLC retention times to assess hydrophobicity trends .

- Thermodynamic Analysis : Measure melting points, boiling points, and solubility to correlate structural modifications with stability .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.